molecular formula C18H21BrN2OS2 B2651299 1-(4-ethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1039433-03-8

1-(4-ethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No. B2651299
CAS RN: 1039433-03-8
M. Wt: 425.4
InChI Key: IHVQAFLLMFSDDX-UHFFFAOYSA-M
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Description

The compound you mentioned is a complex organic molecule that contains several interesting substructures, including a thiophene ring, an imidazole ring, and an ethylphenyl group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Imidazole is a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds . The ethylphenyl group consists of a six-membered benzene ring attached to an ethyl group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and imidazole rings would likely contribute to the compound’s aromaticity, potentially affecting its chemical reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the thiophene ring might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its stability and affect its solubility in various solvents .

Scientific Research Applications

Molecular-Packing Analysis

The compound "1-(4-ethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide" has a complex structure and molecular packing. In the study by Estrada, Conde, and Márquez (1987), a compound with a similar structure demonstrated that the sugar ring adopts a specific conformation, and the crystal cohesion is primarily due to van der Waals interactions. This suggests that such compounds have unique molecular packing, potentially relevant in crystallography and material science applications (Estrada, Conde, & Márquez, 1987).

Synthesis and Reactivity

The compound's framework allows for various synthetic routes and transformations. Mohamed, Unis, and El-Hady (2006) reported the synthesis of related thiazole and imidazolidine derivatives, showcasing the compound's adaptability in synthesizing diverse structures, which could be useful in developing new materials or pharmaceuticals (Mohamed, Unis, & El-Hady, 2006).

Green Synthesis and Biological Activities

Vekariya et al. (2017) highlighted the green synthesis of imidazo[2,1-b]thiazole derivatives, indicating the compound's potential in eco-friendly synthesis methods. Additionally, the synthesized compounds exhibited antimicrobial and antimalarial activities, suggesting potential applications in pharmaceutical research (Vekariya et al., 2017).

Pharmacological Activities

Chumakov et al. (1999) explored the analgesic and antiinflammatory activities of imidazo[2,1-b]thiazolium bromides, a closely related class of compounds. This points to potential pharmacological applications of the compound , specifically in the development of new therapeutic agents (Chumakov et al., 1999).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, some thiophene and imidazole derivatives have been studied for their potential biological activities .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry, materials science, and others .

properties

IUPAC Name

1-(4-ethylphenyl)-3-thiophen-2-yl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N2OS2.BrH/c1-2-14-6-8-15(9-7-14)19-13-18(21,16-5-3-11-22-16)20-10-4-12-23-17(19)20;/h3,5-9,11,21H,2,4,10,12-13H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVQAFLLMFSDDX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC=CS4)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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